molecular formula C18H17N3O3 B7704843 N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B7704843
M. Wt: 323.3 g/mol
InChI Key: JSXWUDZKDJIIGS-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-5-3-4-6-16(12)23-11-17(22)20-15-9-7-14(8-10-15)18-19-13(2)21-24-18/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXWUDZKDJIIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the attachment of the phenyl and acetamide groups. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The reaction is often carried out in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The phenyl and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Mechanism of Action

The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules . This allows the compound to interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-oxadiazole derivatives, such as:

Uniqueness

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl group on the oxadiazole ring and the 2-methylphenoxyacetamide moiety differentiates it from other oxadiazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in various fields.

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